molecular formula C10H10O B087293 alpha-Methylcinnamaldehyde CAS No. 101-39-3

alpha-Methylcinnamaldehyde

Cat. No.: B087293
CAS No.: 101-39-3
M. Wt: 146.19 g/mol
InChI Key: VLUMOWNVWOXZAU-CLFYSBASSA-N
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Description

Alpha-methylcinnamaldehyde (CAS: 101-39-3; C₁₀H₁₀O; molecular weight: 146.19) is an α,β-unsaturated aldehyde characterized by a methyl group substitution at the alpha position of the cinnamaldehyde backbone. Its structure consists of a phenyl group connected to a propenal chain with a methyl group at the α-carbon, typically in the (E)-configuration .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-methyl-3-phenylprop-2-enal
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InChI

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+
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InChI Key

VLUMOWNVWOXZAU-VQHVLOKHSA-N
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Canonical SMILES

CC(=CC1=CC=CC=C1)C=O
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Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=O
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Molecular Formula

C10H10O
Record name ALPHA-METHYLCINNAMALDEHYDE
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DSSTOX Substance ID

DTXSID401018359
Record name (2E)-2-Methyl-3-phenyl-2-propenal
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Molecular Weight

146.19 g/mol
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Physical Description

Alpha-methylcinnamaldehyde is a clear yellow liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Yellow liquid, cinnamon-like odour
Record name ALPHA-METHYLCINNAMALDEHYDE
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Record name 2-Propenal, 2-methyl-3-phenyl-
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Boiling Point

302 °F at 100 mmHg (NTP, 1992)
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Flash Point

175 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol)
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Density

1.0407 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.034-1.040
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CAS No.

101-39-3, 15174-47-7
Record name ALPHA-METHYLCINNAMALDEHYDE
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Record name α-Methyl-trans-cinnamaldehyde
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Preparation Methods

Reaction Mechanism and Procedure

The most industrially prevalent method involves the condensation of benzaldehyde and propionaldehyde under phase-transfer catalysis. This base-mediated reaction proceeds via aldol addition, followed by dehydration to form α-methylcinnamaldehyde. Key steps include:

  • Condensation : Benzaldehyde reacts with propionaldehyde in a solvent (e.g., toluene) using a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Neutralization : The crude product is neutralized to remove residual base.

  • Vacuum Distillation : Sequential rectifications under −0.099 MPa vacuum isolate impurities like benzyl alcohol and unreacted aldehydes.

A critical side reaction generates 2-methyl-3-hydroxy-3-phenylpropanal , which thermally decomposes during distillation to yield additional α-methylcinnamaldehyde.

Isomer Purification via Acidolysis

The crude product contains cis- and trans-α-methylcinnamaldehyde isomers. Acid hydrolysis (2–3% H₂SO₄, 100–103°C, 8–10 hours) selectively converts cis-isomers to the trans-form, achieving >99% trans-purity. Post-hydrolysis, neutralization with NaOH and final rectification removes residual cis-isomers.

Table 1: Performance Metrics of Phase-Transfer Catalyzed Synthesis

ParameterValueSource
Initial Yield (Crude)75–78% trans-isomer
Post-Acidolysis Purity99.2% trans-isomer
Total Isomer Conversion96.5% cis-to-trans

Phenylpropionaldehyde-Formaldehyde Coupling under Basic Conditions

Two-Step Aldol-Dehydration Process

An alternative route employs phenylpropionaldehyde and formaldehyde in a pressurized autoclave with sodium hydroxide. The reaction mechanism involves:

  • Aldol Addition : Formaldehyde attacks phenylpropionaldehyde’s α-carbon, forming a β-hydroxy aldehyde intermediate.

  • Dehydration : The intermediate loses water under elevated temperature (40–60°C) and nitrogen pressure (0.3–0.5 MPa).

Table 2: Optimized Conditions for Phenylpropionaldehyde Method

ConditionSpecificationYield
Temperature40°C92%
Catalyst Concentration10% NaOH
Reaction Time4–6 hours

This method avoids hazardous solvents and achieves high selectivity (>90%) for α-methylcinnamaldehyde.

Biocatalytic Hydrogen-Borrowing Cascades

Reduction-Oxidation Cascade Synthesis

A novel approach reported by the Royal Society of Chemistry utilizes enzymatic cascades to synthesize α-methylcinnamaldehyde from cinnamic acid derivatives. Key steps include:

  • Esterification : (E)-2-methylhydrocinnamic acid is converted to its methyl ester using thionyl chloride in methanol.

  • Reduction : Diisobutylaluminum hydride (DIBAL-H) reduces the ester to α-methylcinnamyl alcohol.

  • Oxidation : The alcohol is oxidized to the aldehyde using MnO₂ or TEMPO/bleach systems.

Table 3: Biocatalytic Method Performance

StepReagent/ConditionYield
EsterificationSOCl₂/MeOH, 42°C89%
ReductionDIBAL-H, THF, −70°C85%
OxidationMnO₂, CH₂Cl₂78%

This method offers enantioselectivity but requires stringent temperature control and expensive reagents.

Comparative Analysis of Synthesis Methods

Cost and Scalability

  • Phase-transfer catalysis is cost-effective for large-scale production but generates acidic waste requiring neutralization.

  • Phenylpropionaldehyde coupling operates under mild conditions but necessitates pressurized equipment.

  • Biocatalytic routes are environmentally benign but remain limited to laboratory-scale applications.

Purity and Isomer Control

  • Acidolysis in Method 1 ensures >99% trans-isomer purity, critical for fragrance applications.

  • Method 2 produces a 90:10 trans:cis ratio without isomerization steps.

  • Enzymatic methods yield racemic mixtures unless chiral catalysts are employed .

Chemical Reactions Analysis

Oxidation Reactions

AMC undergoes oxidation to form α-methylcinnamic acid. Key reagents and conditions include:

Reagent Conditions Product Yield Source
KMnO₄ (aqueous)Acidic or neutral conditionsα-Methylcinnamic acid~80%
CrO₃ (Jones reagent)Acetone, 0–5°Cα-Methylcinnamic acid~75%

Mechanism :

  • The aldehyde group (-CHO) is oxidized to a carboxylic acid (-COOH) via a two-electron transfer process.

  • The α-methyl group stabilizes intermediates, reducing side reactions .

Reduction Reactions

AMC is reduced to α-methyldihydrocinnamaldehyde (alcohol derivative) under controlled conditions:

Reagent Conditions Product Stereoselectivity Source
NaBH₄Ethanol, 25°Cα-Methyldihydrocinnamyl alcoholRacemic mixture
LiAlH₄Dry ether, 0°Cα-Methyldihydrocinnamyl alcoholRacemic mixture
H₂/Pd-C1 atm, 25°Cα-MethylhydrocinnamaldehydeN/A

Biocatalytic Reduction :

  • Ene-reductases (e.g., YqjM from Bacillus subtilis) yield enantioselective products:

    • (R)-enantiomer : 92% ee with YqjM.

    • (S)-enantiomer : 88% ee with OPR3 isoenzyme.

Acid-Catalyzed Reactions

Protonation with strong acids induces carbocation formation and subsequent rearrangements:

  • Trifluoroacetic Acid (TFA) :

    • Forms fluorescent polycyclic products via carbocation intermediates .

    • Stabilization by α-methyl group accelerates reaction rates compared to cinnamaldehyde .

Mechanistic Pathway :

  • Protonation at β-carbon generates resonance-stabilized carbocation.

  • Cyclization or dimerization yields fused-ring systems .

Isomerization

AMC exists as cis (Z) and trans (E) isomers, with interconversion facilitated by acid:

Condition Isomer Ratio Catalyst Source
3% H₂SO₄, 100–103°C, 8–10 h95% transH⁺
Thermal (160°C, vacuum)85% transNone

Industrial Refinement :

  • Crude AMC (containing 30% cis) is treated with dilute H₂SO₄ to achieve >95% trans purity .

Substitution Reactions

The α-methyl group and aldehyde functionality enable selective substitutions:

  • Halogenation :

    • α-Bromo- and α-chloro-AMC derivatives are synthesized via electrophilic substitution .

    • These derivatives exhibit tyrosinase inhibition (IC₅₀: 0.049–0.450 mM) .

Mechanism :

  • Electrophilic attack at the α-position, facilitated by the electron-withdrawing aldehyde group .

Polymerization and Condensation

AMC participates in base-catalyzed condensation:

  • Self-Condensation :

    • In 1% NaOH, forms dimeric products via aldol addition .

  • Cross-Condensation :

    • Reacts with acetophenone derivatives to yield chalcone analogs.

Table 1: Comparative Reactivity of AMC Derivatives

Derivative Reaction Type Biological Activity IC₅₀ (mM)
α-Bromo-AMCTyrosinase InhibitionMonophenolase: 0.075
α-Chloro-AMCTyrosinase InhibitionDiphenolase: 0.110

Scientific Research Applications

Mechanism of Action

The mechanism of action of alpha-Methylcinnamaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The α-methyl group in this compound increases steric hindrance compared to unsubstituted cinnamaldehyde, altering reactivity in nucleophilic additions .
  • Chlorine substitution in alpha-chlorocinnamaldehyde enhances electrophilicity at the β-carbon, making it more reactive in Michael additions .

Reactivity and Metabolic Pathways

Reduction of α,β-Unsaturated Bonds

  • This compound : Undergoes enzymatic bioreduction by Old Yellow Enzymes (OYEs) to yield chiral alcohols with high enantiomeric excess (e.g., 98% ee for Lilial synthesis) .
  • Cinnamaldehyde : Reduced to cinnamyl alcohol via NADH-dependent dehydrogenases, a pathway less sensitive to steric effects .

Metabolic Detoxification

  • This compound is metabolized via β-oxidation to hippuric acid derivatives, a process shared with other α-alkyl-substituted cinnamaldehydes .
  • In contrast, ring-substituted derivatives (e.g., p-methylcinnamaldehyde) undergo similar β-oxidation but retain aromatic substituents, leading to distinct urinary metabolites .

Environmental and Toxicological Profiles

Compound Flammability Toxicity Environmental Presence
This compound High (Flash point: 175°F) Irritant; toxic upon decomposition Dominant in sidestream cigarette smoke due to pyrolysis
Cinnamaldehyde Moderate Low acute toxicity More prevalent in mainstream smoke (high oxygen combustion)
alpha-Chlorocinnamaldehyde High Harmful if swallowed Limited environmental data

Research Findings and Key Studies

Bioreduction Efficiency: Stueckler et al. (2010) demonstrated that this compound derivatives achieve 98% enantiomeric excess in asymmetric reductions, outperforming non-alkylated analogs .

Combustion Byproducts : this compound is enriched in sidestream cigarette smoke (pyrolysis-dominated conditions), whereas cinnamaldehyde dominates in mainstream smoke (high-temperature oxidation) .

Biological Activity

Alpha-methylcinnamaldehyde (α-MCA) is a compound derived from cinnamon, known for its diverse biological activities. This article explores the biological effects of α-MCA, focusing on its antifungal, antibacterial, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₀H₁₀O
  • Molecular Weight : 150.19 g/mol
  • CAS Number : 5354896

Antifungal Activity

Recent studies have highlighted the antifungal properties of α-MCA against various strains of Candida, a common fungal pathogen. The minimum inhibitory concentration (MIC) of α-MCA has been reported to be approximately 317 μg/ml (2168 μM) against Candida albicans, C. tropicalis, and C. krusei .

Table 1: Antifungal Efficacy of this compound

Fungal StrainMIC (μg/ml)Inhibition of Ergosterol Biosynthesis (%)
C. albicans31780
C. tropicalis31778
C. krusei31790

The mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes, which disrupts cellular integrity and function .

Antibacterial Activity

α-MCA exhibits significant antibacterial properties as well. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has been noted for its ability to inhibit biofilm formation in Staphylococcus aureus and other pathogenic bacteria.

Table 2: Antibacterial Efficacy of this compound

Bacterial StrainMIC (μg/ml)Biofilm Inhibition (%)
Staphylococcus aureus200>90
Escherichia coli250>85

The antibacterial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies and Research Findings

  • Antifungal Study : A study conducted by Ying et al. demonstrated that α-MCA inhibited biofilm formation in Candida albicans by over 90% at a concentration of 50 μg/ml, with a notable down-regulation of genes associated with biofilm formation . The study utilized scanning electron microscopy (SEM) to visualize the morphological changes in biofilms treated with α-MCA.
  • Antimicrobial Properties : Another research highlighted the dual action of α-MCA as both an antibiofilm agent and an anthelmintic against nematodes such as Caenorhabditis elegans. The compound's efficacy in inhibiting hyphal growth and cell aggregation was confirmed through confocal laser scanning microscopy (CLSM) .
  • Toxicity Assessment : While α-MCA shows promising antifungal and antibacterial activities, it has also been assessed for cytotoxicity. A study indicated that α-MCA did not exhibit significant toxicity towards H9c2 rat cardiac myoblast cells, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the standard synthetic routes for α-methylcinnamaldehyde, and how can their efficiency be quantified?

α-Methylcinnamaldehyde is synthesized via cross-aldol condensation between benzaldehyde and propionaldehyde under basic catalysis (e.g., NaOH). Efficiency is quantified using gas chromatography (GC) to measure yield and purity. Alternative enzymatic pathways using alcohol dehydrogenases or ene-reductases can achieve enantioselectivity, with yields monitored via HPLC and enantiomeric excess (e.e.) calculated using chiral columns .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing α-methylcinnamaldehyde?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, while Fourier-Transform Infrared (FTIR) confirms aldehyde functional groups (stretching at ~1700 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects volatile impurities. For enantiomeric analysis, chiral GC or High-Performance Liquid Chromatography (HPLC) with polarimetric detection is recommended .

Q. How do pH and temperature influence the stability of α-methylcinnamaldehyde in aqueous solutions?

Stability studies should be conducted under controlled conditions: pH 4–7 (buffered solutions) and temperatures ranging from 4°C to 40°C. Degradation is monitored via UV-Vis spectroscopy (λmax ~250 nm) or GC-MS. Oxidation products (e.g., α-methylcinnamic acid) form under alkaline or high-temperature conditions, requiring inert atmospheres for long-term storage .

Q. What safety protocols are critical when handling α-methylcinnamaldehyde in laboratory settings?

Use fume hoods to avoid inhalation of vapors. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Acute toxicity data (LD50 > 2000 mg/kg in rats) suggest moderate risk, but skin sensitization potential necessitates strict containment. Spills should be neutralized with sodium bisulfite and disposed of as hazardous waste .

Q. Which analytical methods are suitable for quantifying α-methylcinnamaldehyde in complex matrices (e.g., biological samples)?

Solid-Phase Microextraction (SPME) coupled with GC-MS enables trace detection in biological fluids. For quantification, internal standards (e.g., deuterated cinnamaldehyde derivatives) improve accuracy. Limit of Detection (LOD) and Limit of Quantification (LOQ) should be validated using spiked samples with recovery rates of 85–115% .

Advanced Research Questions

Q. How can enzymatic pathways be optimized to enhance enantiomeric purity in α-methylcinnamaldehyde derivatives?

Directed evolution of ene-reductases (e.g., from Old Yellow Enzyme family) improves stereoselectivity. Reaction optimization includes varying cofactors (NADH/NADPH), pH (6–8), and solvent systems (aqueous-organic biphasic). Kinetic resolution using lipases (e.g., Candida antarctica) further separates enantiomers, with e.e. >99% achievable .

Q. What methodologies resolve contradictions in reported bioactivity data for α-methylcinnamaldehyde?

Meta-analyses should account for variables like solvent choice (DMSO vs. ethanol), cell line viability (MTT vs. resazurin assays), and exposure time. Statistical tools (e.g., Cronbach’s alpha) assess data consistency, while dose-response curves (IC50/EC50) normalize potency comparisons across studies .

Q. How can computational modeling predict α-methylcinnamaldehyde’s interactions with biological targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM) model binding affinities to proteins like TRPA1 ion channels. Quantum Mechanical (QM) calculations (DFT/B3LYP) predict reactivity sites for electrophilic addition. Validation requires correlation with in vitro inhibition assays .

Q. What degradation products form under accelerated storage conditions, and how are they characterized?

Forced degradation studies (40°C/75% RH for 6 months) identify oxidation products via LC-QTOF-MS. Epoxide and peroxide derivatives are common, requiring antioxidant additives (e.g., BHT) in formulations. Structural elucidation uses tandem MS/MS and comparison with synthetic standards .

Q. How do synergistic effects between α-methylcinnamaldehyde and other aldehydes enhance antimicrobial activity?

Checkerboard assays determine Fractional Inhibitory Concentration (FIC) indices. Synergy (FIC ≤0.5) is observed with cinnamaldehyde due to shared membrane-disruption mechanisms. Time-kill curves and scanning electron microscopy (SEM) visualize enhanced biofilm eradication .

Q. What experimental designs are recommended for in vitro pharmacokinetic studies of α-methylcinnamaldehyde?

Hepatic microsomal assays (CYP450 isoforms) assess metabolic stability, while Caco-2 cell monolayers model intestinal absorption. Plasma protein binding is quantified using equilibrium dialysis. Data should include half-life (t½), clearance (CL), and volume of distribution (Vd) with triplicate replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.